N-(3-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
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Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic synthesis focuses on the development of novel methodologies for constructing complex molecules, including imidazo[4,5-b]pyridines and related heterocycles. A study by Crawforth and Paoletti (2009) demonstrates a one-pot synthesis approach for imidazo[1,5-a]pyridines, a structurally related class, highlighting the versatility and adaptability of synthetic strategies in accessing diverse heterocyclic compounds Crawforth & Paoletti, 2009.
Medicinal Chemistry and Biological Activity
The imidazo[4,5-b]pyridine core is a key feature in compounds explored for various biological activities. Elworthy et al. (1997) discuss N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides, including imidazo[4,5-b]pyridine derivatives, as functional uroselective alpha 1-adrenoceptor antagonists, indicating the potential for targeting specific receptors in therapeutic interventions Elworthy et al., 1997.
Anticancer and Anti-inflammatory Applications
Compounds featuring the imidazo[4,5-b]pyridine scaffold are also investigated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase activities, suggesting the utility of these scaffolds in designing new therapeutic agents Rahmouni et al., 2016.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular potential of imidazo[4,5-b]pyridine derivatives is another area of interest. Lv et al. (2017) report on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives displaying significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, underscoring the relevance of these compounds in addressing global health challenges Lv et al., 2017.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-19-7-5-6-18(16-19)26-23(30)17-33-24-25-11-10-22(27-24)29-14-12-28(13-15-29)20-8-3-4-9-21(20)32-2/h3-11,16H,12-15,17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFUIDKKXDJPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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